1,2-Dimethyl-2-[(propan-2-yloxy)methyl]cyclopentan-1-ol
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Overview
Description
1,2-Dimethyl-2-[(propan-2-yloxy)methyl]cyclopentan-1-ol is an organic compound with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol . This compound is characterized by a cyclopentane ring substituted with two methyl groups and a propan-2-yloxy methyl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-2-[(propan-2-yloxy)methyl]cyclopentan-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of cyclopentanone derivatives with appropriate alkyl halides under basic conditions, followed by reduction and protection of the hydroxyl group . The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-2-[(propan-2-yloxy)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The alkyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, and other oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Halogens, organometallic reagents, and nucleophiles.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, alcohols.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
1,2-Dimethyl-2-[(propan-2-yloxy)methyl]cyclopentan-1-ol is used in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studying the effects of cyclopentane derivatives on biological systems.
Medicine: Investigating potential therapeutic applications and drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-2-[(propan-2-yloxy)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-propanol:
tert-Butyl alcohol: Similar in having a tertiary alcohol group but differs in the overall structure.
Neopentyl alcohol: Similar in having a neopentyl group but differs in the ring structure.
Uniqueness
1,2-Dimethyl-2-[(propan-2-yloxy)methyl]cyclopentan-1-ol is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C11H22O2 |
---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1,2-dimethyl-2-(propan-2-yloxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H22O2/c1-9(2)13-8-10(3)6-5-7-11(10,4)12/h9,12H,5-8H2,1-4H3 |
InChI Key |
ZXDSLPJEBYIIDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1(CCCC1(C)O)C |
Origin of Product |
United States |
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